Predicted Piperidine Nitrogen Basicity (pKa): 3-Pyrrol-1-yl vs. 4-Pyrrol-1-yl Isomer
The predicted basicity of the piperidine nitrogen, expressed as pKa of the conjugate acid, is 8.60±0.10 for 3-(1H-pyrrol-1-yl)piperidine , whereas the 4-position isomer exhibits a pKa of 9.40±0.10 . This ΔpKa of 0.80 units represents a substantial reduction in basicity for the 3-substituted analogue, translating to an approximately 6.3-fold lower concentration of protonated species at physiological pH.
| Evidence Dimension | Predicted piperidine N basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 8.60±0.10 (predicted) |
| Comparator Or Baseline | 4-(1H-pyrrol-1-yl)piperidine: pKa = 9.40±0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.80 units lower for 3-isomer |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
Lower basicity directly influences salt-forming propensity, solubility-pH profile, and the fraction of neutral species available for passive membrane permeation, making the 3-isomer preferable when reduced basicity is desired for CNS penetration or gastrointestinal absorption optimization.
